The Coordination Chemistry of 2,3,2-Tetramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The Coordination Chemistry of 2,3,2-Tetramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-Depth Exploration of Synthesis, Structural Characteristics, and Applications of N,N'-bis(2-aminoethyl)-1,3-propanediamine and its Metal Complexes
Introduction: The Versatile 2,3,2-Tetramine Ligand
N,N'-bis(2-aminoethyl)-1,3-propanediamine, commonly referred to as 2,3,2-tetramine or 2,3,2-tet, is a linear tetraamine ligand with the chemical formula H₂N(CH₂)₂NH(CH₂)₃NH(CH₂)₂NH₂.[1] Its structure, characterized by two ethylenediamine moieties linked by a central propylenediamine bridge, imparts a unique flexibility and strong chelating ability, making it a subject of significant interest in coordination chemistry. This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of the 2,3,2-tetramine ligand, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The 2,3,2-tetramine ligand is a colorless to pale yellow liquid at room temperature and is soluble in water.[2][3] Its four nitrogen donor atoms provide a versatile platform for the coordination of a wide range of metal ions, forming stable complexes with varied geometries and properties.[2] This has led to its exploration in fields as diverse as catalysis and medicinal chemistry.
Synthesis of the 2,3,2-Tetramine Ligand
The synthesis of 2,3,2-tetramine can be achieved through a multi-step process, typically involving the cyanoethylation of a diamine followed by reduction. A common route involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation of the resulting dinitrile.[4]
A detailed experimental protocol for a related polyamine synthesis provides a foundational understanding of the steps involved.[5] While specific to a different polyamine, the general principles of protection, reaction, and deprotection are applicable. For the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine, a two-step process is employed: the cyanoethylation of ethylenediamine (EDA) with acrylonitrile, followed by the hydrogenation of the resulting N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.[4] The hydrogenation step can be carried out using catalysts such as Raney cobalt.[4]
Experimental Protocol: A General Approach to Polyamine Synthesis
The following is a generalized procedure based on known methods for synthesizing polyamines, which can be adapted for the synthesis of 2,3,2-tetramine.
Step-by-Step Methodology:
-
Cyanoethylation: Ethylenediamine is reacted with acrylonitrile in a suitable solvent. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction. The molar ratio of the reactants is crucial to favor the formation of the desired dicyanoethylated product.
-
Isolation of the Dinitrile: The resulting N,N'-bis(2-cyanoethyl)ethylenediamine is isolated from the reaction mixture. This may involve techniques such as distillation or crystallization.
-
Hydrogenation: The isolated dinitrile is then subjected to catalytic hydrogenation. This is typically performed in a high-pressure reactor in the presence of a catalyst like Raney cobalt and a solvent such as ethanol. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure until the uptake of hydrogen ceases.
-
Purification: The final product, 2,3,2-tetramine, is purified from the reaction mixture. This may involve filtration to remove the catalyst, followed by distillation under reduced pressure to obtain the pure ligand.
Coordination Chemistry: The Formation of Metal Complexes
The four nitrogen atoms of the 2,3,2-tetramine ligand act as Lewis bases, readily donating their lone pairs of electrons to a central metal ion (a Lewis acid) to form stable coordination complexes. The flexibility of the ethylene and propylene bridges allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.
The synthesis of metal complexes with 2,3,2-tetramine is generally straightforward and typically involves the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol: Synthesis of a Dichlorido(2,3,2-tetramine)cobalt(III) Complex
The synthesis of dichlorido(N,N'-bis(2-aminoethyl)-1,3-propanediamine)cobalt(III) chloride, [Co(2,3,2-tet)Cl₂]Cl, is a representative example of the preparation of a 2,3,2-tetramine metal complex. A similar procedure for a related cobalt(III) complex provides a useful template.[5][6][7][8]
Step-by-Step Methodology:
-
Dissolution: A solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is prepared in a suitable solvent, such as water or ethanol.
-
Ligand Addition: The 2,3,2-tetramine ligand is slowly added to the cobalt(II) salt solution with stirring.
-
Oxidation: The resulting cobalt(II) complex is then oxidized to cobalt(III). This can be achieved by bubbling air through the solution or by the addition of an oxidizing agent like hydrogen peroxide.
-
Acidification and Precipitation: Concentrated hydrochloric acid is added to the solution to provide chloride ions and to induce the precipitation of the desired dichlorido complex as its chloride salt.
-
Isolation and Purification: The resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, and dried.
Structural Characteristics of 2,3,2-Tetramine Metal Complexes
The coordination of 2,3,2-tetramine to a metal center results in the formation of three chelate rings: two five-membered rings from the ethylenediamine moieties and one six-membered ring from the propylenediamine bridge. This arrangement generally leads to a distorted octahedral geometry around the metal ion in six-coordinate complexes.
The specific coordination geometry and the resulting isomeric forms depend on the nature of the metal ion and the other ligands present in the coordination sphere. For a complex of the type [M(2,3,2-tet)X₂]ⁿ⁺, several geometric isomers are possible, including cis-α, cis-β, and trans isomers, which differ in the arrangement of the ancillary ligands (X) and the conformation of the tetramine ligand.
| Metal Ion | Complex Formula | Coordination Geometry | Key Structural Features | Reference |
| Copper(II) | [Cu(en)₂(NO₃)₂] | Distorted Octahedral | Monodentate and bidentate ethylenediamine ligands. | [9] |
| Copper(II) | [Cu(tetramine)(NO₃)₂] | Distorted Octahedral | - | [10][11][12] |
| Nickel(II) | [Ni(L)Cl]ClO₄·H₂O | Square Pyramidal | Macrocycle is folded. | [13] |
| Cobalt(III) | [CoCl(C₂H₇N)(C₃H₁₀N₂)₂]Cl₂ | Distorted Octahedral | Four N atoms in the equatorial plane. | [14] |
Spectroscopic and Analytical Characterization
A variety of spectroscopic and analytical techniques are employed to characterize the 2,3,2-tetramine ligand and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the free ligand.[15][16][17] The spectra typically show characteristic signals for the different methylene groups in the ethyl and propyl chains. Upon coordination to a diamagnetic metal ion, the chemical shifts of the protons and carbons near the nitrogen donor atoms are expected to change, providing evidence of complex formation.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of the ligand and its complexes provide information about the coordination of the nitrogen atoms.[18][19][20][21] The N-H stretching and bending vibrations are particularly sensitive to coordination and often shift to lower frequencies upon complexation. New bands corresponding to metal-nitrogen vibrations may also appear in the far-IR or Raman spectra.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes are used to study the d-d electronic transitions of the metal ion.[10][22] The position and intensity of these bands are dependent on the coordination geometry and the ligand field strength, providing insights into the electronic structure of the complex.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[13][23]
| Technique | Analyte | Key Information Provided |
| ¹H and ¹³C NMR | Ligand & Diamagnetic Complexes | Structural confirmation, purity assessment, and evidence of coordination.[15][16][17] |
| Infrared (IR) | Ligand & Complexes | Identification of functional groups and changes upon coordination (e.g., N-H stretching).[18][19] |
| Raman | Ligand & Complexes | Complementary vibrational information, particularly for symmetric vibrations and metal-ligand modes.[21][24] |
| UV-Visible | Metal Complexes | Electronic transitions (d-d bands), coordination geometry, and ligand field strength.[10][22] |
| X-ray Crystallography | Crystalline Complexes | Definitive 3D structure, bond lengths, bond angles, and isomer identification.[13][23] |
Applications in Drug Development and Research
The unique properties of the 2,3,2-tetramine ligand and its metal complexes have led to their investigation in several areas of drug development and research.
Copper Chelation Therapy
One of the most significant applications of a related tetramine, triethylenetetramine (trientine), is in the treatment of Wilson's disease, a genetic disorder characterized by the accumulation of toxic levels of copper in the body.[25][26][27] Trientine acts as a chelating agent, binding to excess copper ions to form a stable, water-soluble complex that can be excreted in the urine.[25]
The mechanism of action involves the formation of a stable complex between the tetramine and copper(II) ions.[28] The four nitrogen atoms of the ligand coordinate to the copper ion, effectively sequestering it and preventing it from participating in deleterious redox reactions that can generate harmful reactive oxygen species.[28] While trientine (2,2,2-tetramine) is the approved drug, 2,3,2-tetramine has also been investigated for its copper-chelating properties.
Mechanism of Copper Chelation in Wilson's Disease
Recent studies have also explored the potential of trientine in managing diabetes mellitus and Alzheimer's disease, where dysregulated copper metabolism is also implicated.[28] The ability of these tetramines to selectively bind and remove excess copper highlights their therapeutic potential.[29]
Catalysis
Metal complexes of tetramine ligands have shown promise as catalysts in a variety of organic transformations. For instance, iron complexes of similar tetradentate amine ligands have been shown to catalyze allylic amination and other oxidation reactions.[30] Cobalt complexes are also being explored for their catalytic potential in various oxidation reactions.[31][32][33][34]
The catalytic cycle often involves the metal center cycling between different oxidation states. The tetramine ligand plays a crucial role in stabilizing the metal ion in these various oxidation states and in providing a specific coordination environment that facilitates the catalytic reaction. The mechanism of these reactions can be complex and may involve the formation of high-valent metal-oxo or other reactive intermediates.
A Plausible Catalytic Cycle for an Oxidation Reaction
Conclusion and Future Perspectives
The 2,3,2-tetramine ligand is a versatile and valuable building block in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with the tunability of the resulting complex's properties, makes it a promising platform for the development of new therapeutic agents and catalysts.
For drug development professionals, the established use of a closely related tetramine in copper chelation therapy provides a strong foundation for further research into the therapeutic potential of 2,3,2-tetramine and its derivatives. The ability to fine-tune the ligand structure offers the possibility of developing new chelating agents with improved efficacy and reduced side effects.
For researchers in catalysis, metal complexes of 2,3,2-tetramine offer a rich area for exploration. The design and synthesis of new complexes with tailored electronic and steric properties could lead to the development of highly efficient and selective catalysts for a wide range of organic transformations.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to 2,3,2-tetramine and its derivatives, a deeper understanding of the structure-activity relationships of its metal complexes, and the exploration of new applications in areas such as materials science and bioinorganic chemistry.
References
-
M.D. Di Vaira, P.L. Orioli. Current Biomedical Use of Copper Chelation Therapy. Molecules. 2020, 25(3), 643. [Link]
-
G.J.S. Cooper. Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease. Drugs. 2011, 71(10), 1281-1320. [Link]
-
Patsnap Synapse. What is the mechanism of Trientine tetrahydrochloride? [Link]
-
J. Sharma, Z. Jiang, A. Bhutani, P. Behera, D.P. Shoemaker. A unique copper coordination structure with both mono- and bi-dentate ethylenediamine ligands. Royal Society of Chemistry. [Link]
-
B. Morosin. The crystal structure of copper(II) tetraammine nitrate. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. 1976, 32(4), 1237-1240. [Link]
-
M. Salavati-Niasari, S. Sobhani. Cu(II) Complexes of a Tripodal Tetraamine Incorporating a Pendant Arm and Related Schiff Base Ligand; X-ray Crystal Structure an. Inorganic Chemistry Research. 2023. [Link]
- Google Patents. Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'.
-
National Center for Biotechnology Information. Trientine - LiverTox. [Link]
-
Materials Project. mp-662543: Cu(NO3)2 (Orthorhombic, Pbcn, 60). [Link]
-
National Institute of Standards and Technology. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-. [Link]
-
J.P. Lanorio, J.G. Lanorio. Geometric Isomerism in Octahedral Complexes: Synthesis, Characterization, and Reaction of Trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. Journal of Laboratory Chemical Education. 2018, 6(5), 159-163. [Link]
-
ResearchGate. Comparison of ¹³C-NMR spectra of the precursor N-(2-aminoethyl)propane-1,3-diamine (A), intermediates 1–4 and the final product 5, together with signals assignment (do3a represents unnumbered carbon atoms of the macrocycle). [Link]
-
ResearchGate. IR spectra of complexes, registered during heating the sample 1 from 193 to 293 K. [Link]
-
ResearchGate. Synthesis and characterisation of nickel complexes of nitrogen –based ligands of the type N,N,N´,N´-tetrakis(2-pyridylmethyl)alkanediamine. [Link]
-
K. Anbalagan, S. Priya, S. Revathi. cis-Chlorido(ethylamine)bis(propane-1,3-diamine)cobalt(III) dichloride. Acta Crystallographica Section E. 2010, 66(5), m518. [Link]
-
I. Mohr, K.H. Weiss. Current anti-copper therapies in management of Wilson disease. Annals of Translational Medicine. 2019, 7(Suppl 2), S58. [Link]
-
S. Mandal, D.D. Kumar, S.P. de Visser. Reactive Cobalt–Oxo Complexes of Tetrapyrrolic Macrocycles and N-based Ligand in Oxidative Transformation Reactions. Molecules. 2018, 24(1), 60. [Link]
-
Wikipedia. cis-Dichlorobis(ethylenediamine)cobalt(III) chloride. [Link]
-
A. Kumar, S. Singh. Cobalt Complexes in Oxidation Reactions: Exploring Catalytic Potential through Experimental and Theoretical Approaches. International Journal of Novel Research and Development. 2021, 6(10), 17-21. [Link]
-
T. Swain, P. Mohanty. Synthesis, characterization, and mechanism of trans-dichlorido-bis-(ethylenediamine)cobalt(III) with L-cystine in the presence of chloride. Journal of Coordination Chemistry. 2011, 64(18), 3229-3240. [Link]
-
ResearchGate. The structure of [Cu(t 3 z) 2 ](NO 3 ) 2 (Hartdegen et al., 2009) in a.... [Link]
-
J.P. Lanorio, J.G. Lanorio. Properties, reactivity, and applications of trans-dichlorobis(ethylenediamine)cobalt(III) chloride, trans-[Co(en) 2 Cl 2 ]Cl. Morressier. 2018. [Link]
-
C.J. Grapperhaus, et al. Electrochemical evidence for catalyticwater oxidation mediated by a high-valent cobalt complex. Chemical Communications. 2011, 47(37), 10251-10253. [Link]
-
J.L. Boyer, et al. Interrogation of electrocatalytic water oxidation mediated by a cobalt complex. Journal of the American Chemical Society. 2012, 134(8), 3813-3823. [Link]
-
S. Ye, et al. Cobalt(II)-Substituted Cysteamine Dioxygenase Oxygenation Proceeds through a Cobalt(III)-Superoxo Complex. Journal of the American Chemical Society. 2023, 145(15), 8415-8420. [Link]
-
Y. Suffren, F.G. Rollet, C. Reber. Raman spectroscopy of transition metal complexes: molecular vibrational frequencies, phase transitions, isomers, and electronic. Comments on Inorganic Chemistry. 2012, 33(5-6), 247-273. [Link]
-
F. Adar. FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy. 2020, 35(11), 12-19. [Link]
-
T.P. Gerasimova, et al. IR and Raman markers of Fe(II) spin state in the spin-crossover complex of iron(II) nitrate with tris(3,5-dimethylpyrazol-1-yl)methane. Journal of Physics: Conference Series. 2019, 1310, 012006. [Link]
-
A. Özbay. An infrared and Raman spectroscopic study on transition metal diisoquinoline tetracyanonickelate complexes (1993). SciSpace. [Link]
-
M.A.S. de Magalhães, et al. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. Journal of Chemical Information and Modeling. 2025. [Link]
-
X. Wang, et al. Preparation of copper monosulfide and nickel monosulfide nanoparticles by sonochemical method. Materials Letters. 2002, 57(1), 99-104. [Link]
-
A. Bencini, et al. Synthesis of pyridine-containing tetra-aza macrocycles: 3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1), its 3,11-dibenzyl (L2) and 3,7,11-tribenzyl (L3) derivatives. Journal of the Chemical Society, Dalton Transactions. 1990, (11), 3281-3286. [Link]
-
S.P. Singh, et al. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues. Journal of Hazardous Materials. 2007, 147(3), 991-997. [Link]
Sources
- 1. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N′-Bis(2-aminoethyl)-1,3-propanediamine, CAS 4741-99-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. cis-Dichlorobis(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 8. Properties, reactivity, and applications of <i>trans</i>-dichloro<i>bis</i>(ethylenediamine)cobalt(III) chloride, <i>trans</i>-[Co(en)<sub>2</sub>Cl<sub>2</sub>]Cl [morressier.com]
- 9. rsc.org [rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyridine-containing tetra-aza macrocycles: 3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1), its 3,11-dibenzyl (L2) and 3,7,11-tribenzyl (L3) derivatives, and their nickel(II), copper(II), and zinc(II) complexes: crystal structures of L2·HCL and [Ni(L2)Cl]ClO4·H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. cis-Chlorido(ethylamine)bis(propane-1,3-diamine)cobalt(III) dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N,N'-Bis(2-aminoethyl)-1,3-propanediamine(4741-99-5) 1H NMR spectrum [chemicalbook.com]
- 16. N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE(13531-52-7) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. inorgchemres.org [inorgchemres.org]
- 24. scispace.com [scispace.com]
- 25. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 26. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Current anti-copper therapies in management of Wilson disease - Mohr - Annals of Translational Medicine [atm.amegroups.org]
- 28. Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. ijnrd.org [ijnrd.org]
- 32. Electrochemical evidence for catalyticwater oxidation mediated by a high-valent cobalt complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. Interrogation of electrocatalytic water oxidation mediated by a cobalt complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cobalt(II)-Substituted Cysteamine Dioxygenase Oxygenation Proceeds through a Cobalt(III)-Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
